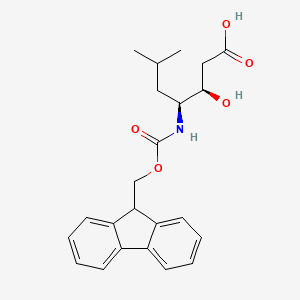
3-Phenoxy-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxy-5-(trifluoromethyl)aniline, also known as 3PTA, is a synthetic aromatic compound used in a variety of scientific and industrial applications. It is a colorless liquid with a pungent odor, and is considered to be a moderately hazardous substance. 3PTA is used in the synthesis of a range of organic compounds, and can be used as a catalyst in various chemical reactions. It is also used in the manufacture of pharmaceuticals, dyes and other organic compounds.
Wissenschaftliche Forschungsanwendungen
3-Phenoxy-5-(trifluoromethyl)aniline is used in a variety of scientific research applications, including chemical synthesis, drug design and development, and the study of biochemical and physiological processes. It is a useful reagent for the synthesis of a range of organic compounds, and is also used as a catalyst in various chemical reactions. 3-Phenoxy-5-(trifluoromethyl)aniline is also used in the manufacture of pharmaceuticals, dyes and other organic compounds.
Wirkmechanismus
3-Phenoxy-5-(trifluoromethyl)aniline is a synthetic aromatic compound, and its mechanism of action is not fully understood. It is believed to act as an electron donor or acceptor in various chemical reactions, and can be used as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Phenoxy-5-(trifluoromethyl)aniline are not fully understood. It is believed to be a moderately toxic substance, and should be handled with care. It is not known to be carcinogenic, but has been shown to cause skin and eye irritation in some cases. It should not be ingested or inhaled, and should be stored in a cool, dry place away from direct sunlight.
Vorteile Und Einschränkungen Für Laborexperimente
3-Phenoxy-5-(trifluoromethyl)aniline is a useful reagent for the synthesis of a range of organic compounds, and is also used as a catalyst in various chemical reactions. It is a relatively safe substance to use in the laboratory, and does not have any known carcinogenic properties. However, it is a moderately hazardous substance, and should be handled with care. It is also highly flammable, and should be stored in a cool, dry place away from direct sunlight.
Zukünftige Richtungen
There are a number of potential future directions for research into 3-Phenoxy-5-(trifluoromethyl)aniline. These include further research into its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential applications in drug design and development. Other potential research areas include the investigation of its potential toxicity, the development of safer methods of handling and storage, and the exploration of its potential use in industrial applications.
Synthesemethoden
3-Phenoxy-5-(trifluoromethyl)aniline is synthesized from the reaction of aniline and trifluoroacetic anhydride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds in two steps. First, the aniline is reacted with the trifluoroacetic anhydride to form the anilinium trifluoroacetate salt. This salt is then reacted with the base to form 3-Phenoxy-5-(trifluoromethyl)aniline. The reaction is typically carried out at temperatures of up to 150°C, and the yield of 3-Phenoxy-5-(trifluoromethyl)aniline is typically around 80%.
Eigenschaften
IUPAC Name |
3-phenoxy-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-6-10(17)8-12(7-9)18-11-4-2-1-3-5-11/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIZQBUGBIFRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxy-5-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)

![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)










